molecular formula C21H19ClN4O4 B12298835 Lenvatinib-d4

Lenvatinib-d4

Cat. No.: B12298835
M. Wt: 430.9 g/mol
InChI Key: WOSKHXYHFSIKNG-RRVWJQJTSA-N
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Description

Lenvatinib-d4 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including metastatic thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of lenvatinib.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenvatinib involves multiple steps, starting with the formation of the quinoline coreThe final product is obtained through a series of purification steps .

Industrial Production Methods: Industrial production of lenvatinib involves optimizing the synthetic route to increase yield and reduce costs. This includes the use of specific reagents and catalysts to improve reaction efficiency. The process also involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Lenvatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in the body .

Common Reagents and Conditions: Common reagents used in the reactions of lenvatinib include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of lenvatinib include its metabolites, which are identified through various analytical techniques. These metabolites play a crucial role in understanding the drug’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Lenvatinib-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and resistance mechanisms of lenvatinib. It is used in preclinical and clinical studies to understand the drug’s efficacy and safety in treating various cancers. Additionally, this compound is used in combination with other drugs to explore potential synergistic effects and improve therapeutic outcomes .

Comparison with Similar Compounds

Lenvatinib-d4 is compared with other receptor tyrosine kinase inhibitors, such as sorafenib, sunitinib, and pazopanib. While all these compounds target similar pathways, this compound has a unique binding mode and a broader spectrum of activity against various receptors. This makes it a valuable tool in cancer research and therapy .

List of Similar Compounds:
  • Sorafenib
  • Sunitinib
  • Pazopanib
  • Axitinib
  • Cabozantinib

This compound’s unique properties and broad spectrum of activity make it a crucial compound in the ongoing fight against cancer.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2

InChI Key

WOSKHXYHFSIKNG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

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